molecular formula C21H25N3O5S B12248806 3-cyclopropyl-6-{[1-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)pyrrolidin-3-yl]methoxy}pyridazine

3-cyclopropyl-6-{[1-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)pyrrolidin-3-yl]methoxy}pyridazine

Cat. No.: B12248806
M. Wt: 431.5 g/mol
InChI Key: BJPXCQSPMZKCMO-UHFFFAOYSA-N
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Description

3-cyclopropyl-6-{[1-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)pyrrolidin-3-yl]methoxy}pyridazine is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines a cyclopropyl group, a benzodioxepine moiety, and a pyridazine ring, making it an interesting subject for chemical studies.

Preparation Methods

The synthesis of 3-cyclopropyl-6-{[1-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)pyrrolidin-3-yl]methoxy}pyridazine involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the benzodioxepine moiety, followed by the introduction of the sulfonyl group. The pyrrolidine ring is then attached, and finally, the cyclopropyl and pyridazine rings are incorporated. Industrial production methods may involve optimization of these steps to increase yield and reduce costs.

Chemical Reactions Analysis

3-cyclopropyl-6-{[1-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)pyrrolidin-3-yl]methoxy}pyridazine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used. The major products formed from these reactions depend on the specific conditions and reagents employed.

Scientific Research Applications

This compound has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure allows it to interact with various biological targets, making it useful in biochemical studies.

    Medicine: Potential therapeutic applications may be explored, particularly in the development of new drugs.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-cyclopropyl-6-{[1-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)pyrrolidin-3-yl]methoxy}pyridazine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

When compared to similar compounds, 3-cyclopropyl-6-{[1-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)pyrrolidin-3-yl]methoxy}pyridazine stands out due to its unique combination of structural features

Properties

Molecular Formula

C21H25N3O5S

Molecular Weight

431.5 g/mol

IUPAC Name

3-cyclopropyl-6-[[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)pyrrolidin-3-yl]methoxy]pyridazine

InChI

InChI=1S/C21H25N3O5S/c25-30(26,17-4-6-19-20(12-17)28-11-1-10-27-19)24-9-8-15(13-24)14-29-21-7-5-18(22-23-21)16-2-3-16/h4-7,12,15-16H,1-3,8-11,13-14H2

InChI Key

BJPXCQSPMZKCMO-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=C(C=C2)S(=O)(=O)N3CCC(C3)COC4=NN=C(C=C4)C5CC5)OC1

Origin of Product

United States

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